molecular formula C6H14KNO4S B15051828 Potassium 5,5-dimethyl-1,3-thiazolidine-4-carboxylate dihydrate

Potassium 5,5-dimethyl-1,3-thiazolidine-4-carboxylate dihydrate

Cat. No.: B15051828
M. Wt: 235.35 g/mol
InChI Key: WFANFTRWCHUDAF-UHFFFAOYSA-M
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Description

Potassium 5,5-dimethyl-1,3-thiazolidine-4-carboxylate dihydrate is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in various fields of science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5,5-dimethyl-1,3-thiazolidine-4-carboxylate dihydrate typically involves the reaction between 1,2-aminothiols and aldehydes. This reaction is known for its fast kinetics and stability under physiological conditions, making it an efficient method for producing thiazolidine derivatives . The reaction can be carried out without the need for a catalyst, which simplifies the process and reduces potential side reactions .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to enhance selectivity, purity, and yield. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used to improve the efficiency and environmental friendliness of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Potassium 5,5-dimethyl-1,3-thiazolidine-4-carboxylate dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and pH levels to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Mechanism of Action

The mechanism of action of Potassium 5,5-dimethyl-1,3-thiazolidine-4-carboxylate dihydrate involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form covalent bonds with biological molecules, modulating their activity and function. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 5,5-dimethyl-1,3-thiazolidine-4-carboxylate dihydrate stands out due to its unique combination of stability, reactivity, and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C6H14KNO4S

Molecular Weight

235.35 g/mol

IUPAC Name

potassium;5,5-dimethyl-1,3-thiazolidine-4-carboxylate;dihydrate

InChI

InChI=1S/C6H11NO2S.K.2H2O/c1-6(2)4(5(8)9)7-3-10-6;;;/h4,7H,3H2,1-2H3,(H,8,9);;2*1H2/q;+1;;/p-1

InChI Key

WFANFTRWCHUDAF-UHFFFAOYSA-M

Canonical SMILES

CC1(C(NCS1)C(=O)[O-])C.O.O.[K+]

Origin of Product

United States

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